molecular formula C10H18ClNS B13466016 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13466016
M. Wt: 219.78 g/mol
InChI Key: KTIRMWJOFSBCID-UHFFFAOYSA-N
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Description

3-(Thian-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a compound that features a unique bicyclic structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules in which it is incorporated .

Properties

Molecular Formula

C10H18ClNS

Molecular Weight

219.78 g/mol

IUPAC Name

3-(thian-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C10H17NS.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H

InChI Key

KTIRMWJOFSBCID-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C23CC(C2)(C3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane derivatives typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . For 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis techniques, such as flow photochemical reactions and batch processing for subsequent transformations . These methods ensure the efficient and scalable production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The bicyclo[1.1.1]pentane core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance binding affinity and selectivity. The thian-4-yl group may interact with specific amino acid residues, while the amine group can form hydrogen bonds or ionic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This compound combines the rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core with the functional versatility of the thian-4-yl and amine groups, making it a valuable scaffold in various applications.

Biological Activity

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a novel compound characterized by a unique bicyclic structure that incorporates a sulfur-containing thian moiety. This compound, with the molecular formula C10H18ClNS and a molecular weight of 219.78 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities and applications as a bioisostere for traditional aromatic compounds.

Structural Characteristics

The bicyclo[1.1.1]pentane core of this compound allows for unique interactions with biological targets, potentially leading to therapeutic effects in various conditions. The presence of the thian ring enhances its chemical reactivity, particularly in nucleophilic substitutions and electrophilic reactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H18ClNS
Molecular Weight219.78 g/mol
CAS Number2913160-41-3
StructureBicyclic with thian moiety

Biological Activity Overview

Research indicates that compounds containing bicyclo[1.1.1]pentane structures exhibit interesting biological activities, often linked to their ability to modulate biological pathways similar to those influenced by traditional aromatic compounds. Although specific biological data on this compound remains limited, several studies suggest its potential in various therapeutic areas.

Potential Therapeutic Applications

The unique structure of this compound may allow it to interact with various receptors and enzymes, suggesting potential applications in:

  • Anticancer Therapy : Similar bicyclic compounds have shown efficacy in inhibiting cancer cell growth.
  • Neuropharmacology : The amine group may facilitate interactions with neurotransmitter receptors.
  • Antimicrobial Activity : Compounds with thian moieties often exhibit antibacterial properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

  • Bicyclo[1.1.1]pentylamines as Bioisosteres : Research highlights the role of bicyclo[1.1.1]pentylamines as effective surrogates for aniline derivatives in drug design, improving metabolic stability and reducing toxicity .
  • Radical Chemistry Applications : The use of radical chemistry in synthesizing bicyclic structures has opened avenues for developing new drugs with enhanced pharmacological profiles .
  • Mechanistic Insights : Studies indicate that the structural features of bicyclo[1.1.1]pentanes allow for unique binding interactions with biological targets, which could be leveraged in drug development .

Interaction Studies

Understanding the interaction profile of this compound is crucial for elucidating its mechanism of action:

  • Binding Affinity : Preliminary studies suggest that similar compounds can exhibit significant binding affinity towards various receptors.
  • Selectivity : Compounds like this one may offer selective targeting capabilities, reducing off-target effects commonly associated with conventional drugs.

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